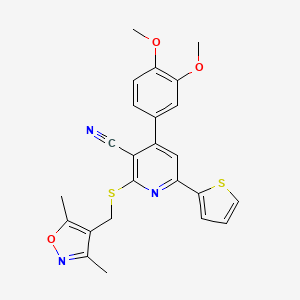
4-(3,4-Dimethoxyphenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-6-(thiophen-2-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-6-(thiophen-2-yl)nicotinonitrile is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(3,4-Dimethoxyphenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-6-(thiophen-2-yl)nicotinonitrile is a synthetic nicotinonitrile derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 344.44 g/mol
- CAS Number : 13989915
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as 3,4-dimethoxyphenol and isoxazole derivatives. The final product is obtained through a series of reactions including methylation and thiolation.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its molluscicidal properties and effects on acetylcholinesterase (AChE) activity.
1. Molluscicidal Activity
Recent studies have demonstrated that nicotinonitrile compounds exhibit significant molluscicidal activity against land snails (M. cartusiana). The compound's effectiveness was evaluated through lethal concentration (LC50) assays.
These results indicate that the synthesized nicotinonitrile compounds have comparable or superior molluscicidal effects compared to Acetamiprid, a commonly used pesticide.
The mechanism underlying the biological activity of this compound appears to involve inhibition of AChE, an enzyme critical for neurotransmission in mollusks. The following biochemical parameters were measured:
- AChE Activity :
- Compounds reduced AChE levels significantly compared to controls.
This reduction in AChE activity correlates with increased levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), indicating potential hepatotoxic effects.
3. Histopathological Effects
Histopathological examinations revealed vacuolization in the digestive glands of treated snails, suggesting that the compound disrupts normal cellular function and integrity.
Case Studies
Several case studies have highlighted the effectiveness of nicotinonitrile derivatives in pest control:
- Study A : Evaluated the impact of various concentrations on M. cartusiana over a period of 72 hours, demonstrating significant mortality rates at lower concentrations compared to traditional pesticides.
- Study B : Focused on the biochemical impact on non-target species, assessing the safety profile and environmental impact of using such compounds in agricultural settings.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-14-19(15(2)30-27-14)13-32-24-18(12-25)17(11-20(26-24)23-6-5-9-31-23)16-7-8-21(28-3)22(10-16)29-4/h5-11H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZKGEHTWDHGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













